Benzyl(3-methoxybutan-2-yl)amine is an organic compound characterized by the molecular formula CHNO and a molecular weight of 193.29 g/mol. This compound features a benzyl group attached to a 3-methoxybutan-2-yl amine, which contributes to its unique chemical properties. The presence of both the benzyl and 3-methoxybutan-2-yl groups allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.
| Reaction Type | Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols |
| Substitution | Benzyl halides, Alkyl halides, Sodium hydroxide, Potassium carbonate | Various substituted amines |
Research indicates that Benzyl(3-methoxybutan-2-yl)amine exhibits potential biological activities. It is studied for its interactions with various enzymes and receptors, suggesting possible therapeutic applications. The compound's mechanism of action may involve binding to specific molecular targets, thereby modulating their activity .
Benzyl(3-methoxybutan-2-yl)amine can be synthesized through several methods:
Benzyl(3-methoxybutan-2-yl)amine has several applications in various fields:
Benzyl(3-methoxybutan-2-yl)amine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzylamine | Simpler analog without the 3-methoxybutan-2-yl group | Lacks the additional functional group |
| 3-Methoxybutan-2-amine | Lacks the benzyl group | Focuses on the amine functionality |
| N-Benzyl-3-methoxybutan-2-amine | Closely related with similar structural features | Retains both functional groups |
Benzyl(3-methoxybutan-2-yl)amine is unique due to the combination of both benzyl and 3-methoxybutan-2-yl groups. This structural combination confers distinct chemical reactivity and biological properties that differentiate it from its analogs .